KB Src 4
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Overview
Description
KB SRC 4 is a potent and selective inhibitor of the c-Src kinase, a non-receptor tyrosine kinase involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. This compound has shown significant antitumor activity by inhibiting the growth of cancer cells .
Mechanism of Action
Target of Action
KB Src 4 is a potent and highly selective inhibitor of c-Src . Src is a family of non-receptor tyrosine kinases that play key roles in cell growth, division, migration, and survival signals . The primary target of this compound is c-Src, but it also shows selectivity among Src family members .
Mode of Action
This compound interacts with c-Src kinase, inhibiting its activity . The inhibition constant (Ki) for c-Src is 44 nM, indicating a strong interaction . . This indicates that this compound specifically targets c-Src without significantly affecting other kinases.
Biochemical Pathways
The Src family of kinases, including c-Src, are involved in multiple signaling pathways that regulate cellular processes such as proliferation, differentiation, survival, migration, and angiogenesis . By inhibiting c-Src, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is soluble in dmso up to 20 mm, which may influence its bioavailability .
Result of Action
This compound significantly inhibits cell growth in 4T1 mammary carcinoma tumor cells . This suggests that it may have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
KB SRC 4 is synthesized through a multi-step process involving the formation of a pyrazolo[3,4-d]pyrimidine core. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions: The core is then subjected to various substitution reactions to introduce the desired functional groups, including the 1,1’-biphenyl-3-ylmethyl and 1H-1,2,3-triazol-5-yl groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
KB SRC 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
KB SRC 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Src kinase in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of c-Src inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant c-Src activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Src kinase
Comparison with Similar Compounds
Similar Compounds
WAY-600: A potent ATP-competitive inhibitor of mTOR with selectivity over PI3Kα and PI3Kγ.
7-Hydroxy-4H-chromen-4-one: A Src kinase inhibitor with moderate potency.
A 419259: A pyrrolo-pyrimidine inhibitor with high selectivity towards Src family kinases.
Repotrectinib: A potent ALK/ROS1/TRK inhibitor with activity against Src kinase
Uniqueness of KB SRC 4
This compound stands out due to its high selectivity and potency as a c-Src inhibitor. It exhibits significant antitumor activity and has a favorable selectivity profile among Src family members, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYQVRKSWIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.